Product packaging for 4-BromoBromo-2-methoxypyridine(Cat. No.:)

4-BromoBromo-2-methoxypyridine

Cat. No.: B8596176
M. Wt: 266.92 g/mol
InChI Key: MDNNKSIDESQBCS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine and its derivatives are ubiquitous in organic chemistry, serving as crucial building blocks in the synthesis of a wide range of complex molecules. nih.govopenaccessjournals.com Their presence in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin, underscores their biological relevance. nih.gov In medicinal chemistry, the pyridine ring is a common feature in drug molecules due to its ability to form hydrogen bonds, act as a ligand for metal ions, and improve the solubility of a compound. nih.gov The versatility of the pyridine structure allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the electronic and steric properties of the molecule for specific applications. organic-chemistry.orgbohrium.com This adaptability has led to the development of pyridine-containing compounds with a broad spectrum of therapeutic activities. nih.gov

The Role of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are particularly valuable as synthetic intermediates. nih.govchemrxiv.org The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura, and Stille couplings. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures. researchgate.net The position of the halogen atom on the pyridine ring is crucial, as it dictates the regioselectivity of subsequent reactions. mountainscholar.org The ability to selectively introduce a halogen at a specific position is a significant challenge and a key area of research in synthetic organic chemistry. nih.govmountainscholar.org Halogenated pyridines are therefore essential precursors for the synthesis of highly substituted and functionally diverse pyridine derivatives. nih.govchemrxiv.org

Research Trajectory of 4-Bromo-2-methoxypyridine (B21118) within Pyridine Chemistry

4-Bromo-2-methoxypyridine has emerged as a significant building block in organic synthesis. Its structure, featuring a bromine atom at the 4-position and a methoxy (B1213986) group at the 2-position, makes it a versatile substrate for a range of chemical transformations. The methoxy group can influence the reactivity of the pyridine ring, while the bromine atom serves as a key site for functionalization. Research has focused on the efficient synthesis of this compound and its application in the construction of more complex molecules. For instance, it has been used in the synthesis of biologically active compounds and as a ligand in transition metal catalysis. guidechem.com The development of efficient synthetic routes to 4-Bromo-2-methoxypyridine is crucial for its wider application in both academic and industrial research. guidechem.com

Physicochemical Properties of 4-Bromo-2-methoxypyridine

PropertyValueSource
Molecular Formula C6H6BrNO cymitquimica.comchemsrc.comchembk.comnih.gov
Molecular Weight 188.02 g/mol cymitquimica.comchemsrc.comnih.gov
Appearance Colorless to yellow, low melting solid or liquid cymitquimica.comchemsrc.com
Melting Point 25-26 °C chemsrc.comsigmaaldrich.com
Boiling Point 202.3 ± 20.0 °C at 760 mmHg chemsrc.com
Density 1.5 ± 0.1 g/cm³ chemsrc.com
Flash Point 76.2 ± 21.8 °C chemsrc.com
Solubility Slightly soluble in water. Soluble in most organic solvents like ethanol, dimethylformamide, and dichloromethane. chemsrc.comchembk.com

Synthesis of 4-Bromo-2-methoxypyridine

An efficient method for the synthesis of 4-Bromo-2-methoxypyridine involves the Sandmeyer reaction, starting from 2-methoxy-4-aminopyridine. guidechem.com By carefully controlling the reaction conditions, specifically maintaining the temperature at -10°C during the addition of sodium nitrite (B80452) solution, a high yield of 95% can be achieved. guidechem.com Another approach involves the bromination of 4-nitro-2-methoxypyridine-N-oxide with acetyl bromide in acetic acid. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2NO B8596176 4-BromoBromo-2-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

3,4-dibromo-2-methoxypyridine

InChI

InChI=1S/C6H5Br2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3

InChI Key

MDNNKSIDESQBCS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1Br)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Methoxypyridine and Its Analogues

Classical and Contemporary Approaches to 4-Bromo-2-methoxypyridine (B21118) Synthesis

The preparation of 4-Bromo-2-methoxypyridine can be achieved through several distinct synthetic strategies, each with its own advantages and substrate scope. These methods range from classical diazotization reactions to modern directed metalation techniques.

Synthesis via Sandmeyer Reaction from 2-Methoxy-4-aminopyridine

A highly efficient and widely utilized method for the synthesis of 4-Bromo-2-methoxypyridine is the Sandmeyer reaction, starting from 2-Methoxy-4-aminopyridine. researchgate.net This classical transformation involves the diazotization of the primary amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

The reaction is initiated by treating 2-Methoxy-4-aminopyridine with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrobromic acid at low temperatures. The resulting diazonium salt is then decomposed in the presence of copper(I) bromide to yield the desired 4-Bromo-2-methoxypyridine. Optimization of reaction conditions, particularly temperature control, has been shown to significantly improve yields. For instance, maintaining the reaction temperature at -10°C during the addition of sodium nitrite has resulted in yields as high as 95%. guidechem.com

Table 1: Optimized Conditions for Sandmeyer Reaction

Parameter Condition
Starting Material 2-Methoxy-4-aminopyridine
Reagents Sodium nitrite, 48% Hydrobromic acid
Catalyst Copper(I) bromide (formed in situ)
Temperature -10°C
Solvent Water

Direct Halogenation Strategies for Pyridine (B92270) Derivatives

Direct halogenation of the pyridine ring offers a more direct route to bromo-substituted pyridines. However, the regioselectivity of this electrophilic substitution is highly dependent on the nature and position of the existing substituents on the ring. For activated pyridines, such as those bearing methoxy (B1213986) groups, direct bromination can be a viable strategy.

The use of N-bromosuccinimide (NBS) is a common method for the regioselective bromination of activated pyridines. researchgate.netthieme-connect.com The reactivity of methoxy-substituted pyridines is generally lower than that of amino or hydroxy pyridines. researchgate.net For 2-methoxypyridine (B126380), bromination with NBS in solvents like acetonitrile (B52724) can lead to the formation of 5-bromo-2-methoxypyridine (B44785) as the major product. thieme-connect.com Achieving bromination at the 4-position of a 2-methoxypyridine via direct halogenation is more challenging and often results in a mixture of isomers, necessitating careful control of reaction conditions and potentially the use of protecting groups or alternative strategies to achieve the desired regioselectivity.

The reaction of 2-methoxypyridine with bromine (Br2) can also yield mono-substituted products, but controlling the position of bromination remains a key challenge. chegg.com

Directed Metalation and Metal-Halogen Exchange Protocols

Directed metalation and metal-halogen exchange reactions have emerged as powerful tools for the regioselective functionalization of pyridine rings. These methods allow for the introduction of a bromine atom at a specific position by first creating a nucleophilic center on the pyridine ring.

An alternative approach to obtaining a bromo-methoxypyridine skeleton involves the directed ortho-metalation of a methoxypyridine precursor. For example, 4-methoxypyridine (B45360) can be regioselectively lithiated at the C-2 position using a strong lithium base, such as n-butyllithium in the presence of a directing agent like lithium N,N-dimethylaminoethoxide (LiDMAE). tcichemicals.com The resulting 2-lithio-4-methoxypyridine intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, to afford 2-bromo-4-methoxypyridine (B110594). tcichemicals.com While this provides a different isomer, it highlights the utility of directed metalation in accessing specific substitution patterns.

The regioselectivity of metalation in substituted pyridine systems is influenced by the directing ability of the substituents and the nature of the metalating agent. acs.orgresearchgate.net The methoxy group can act as a directing group, facilitating deprotonation at an adjacent position. However, the inherent reactivity of the pyridine ring and the presence of other functional groups can lead to complex outcomes. The use of sterically hindered magnesium and zinc bases, often in combination with lithium chloride, has expanded the scope and predictability of these reactions. acs.org For instance, the choice of a specific metal-TMP (TMP = 2,2,6,6-tetramethylpiperidyl) base can allow for the selective deprotonation of pyridines at various positions, which can then be trapped with a bromine source. acs.org

Metal-halogen exchange is another powerful strategy. wikipedia.org This reaction involves the exchange of a halogen atom (typically iodine or bromine) with a metal, most commonly lithium. For example, a di-brominated pyridine could potentially undergo selective metal-halogen exchange at one position, followed by protonation, to yield a mono-brominated product. The selectivity of this exchange is governed by the relative stability of the resulting organometallic intermediate. wikipedia.org

Advanced Synthetic Transformations Involving 4-Bromo-2-methoxypyridine Precursors

4-Bromo-2-methoxypyridine is a versatile precursor for a wide range of more complex molecules, primarily through its participation in cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent application of 4-bromo-2-methoxypyridine analogues is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net For instance, 4-bromo-2-methylpyridine (B16423), a close analogue, has been successfully coupled with various boronic acids in the presence of a palladium catalyst and a base to generate 4-aryl-2-methylpyridines in good yields. researchgate.netresearchgate.net These transformations are crucial for the construction of biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.

Table 2: Suzuki Coupling of a 4-Bromo-2-methylpyridine Analogue

Aryl Boronic Acid Product Yield
Phenylboronic acid 2-Methyl-4-phenylpyridine 85%

Beyond Suzuki coupling, the bromine atom in 4-bromo-2-methoxypyridine can be displaced through various other transition-metal-catalyzed reactions, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further highlighting its utility as a synthetic intermediate.

Annulation and Condensation Reactions for Novel Pyridine Ring Systems

The construction of the pyridine ring is a fundamental challenge in organic synthesis, and numerous methods have been developed to create diverse substitution patterns. Annulation and condensation reactions are powerful strategies that build the heterocyclic ring from acyclic precursors. These methods offer modularity, allowing for the synthesis of a wide range of analogues of 4-bromo-2-methoxypyridine by varying the starting materials.

One of the most classic and versatile methods for pyridine synthesis is the Hantzsch synthesis, which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. mdpi.com This is typically followed by an oxidation step to furnish the aromatic pyridine ring. mdpi.com While the classical Hantzsch synthesis leads to symmetrically substituted dihydropyridines, modern variations have been developed to produce asymmetrical pyridines. baranlab.org

More contemporary approaches often involve cascade reactions, where a series of intramolecular reactions are triggered to form the pyridine ring in a single pot. For instance, a modular method for preparing highly substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield the pyridine product. nih.gov Such methods are valued for their efficiency and tolerance of a broad range of functional groups. nih.govorganic-chemistry.org

Another notable strategy is the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. This reaction, synergistically catalyzed by a copper(I) salt and a secondary amine, provides a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org The mechanism is believed to involve a combination of iminium catalysis and the redox activity of the copper catalyst. organic-chemistry.org Furthermore, four-component reactions have been developed that allow for the efficient and divergent synthesis of 2,4,6-trisubstituted pyridines from simple starting materials like pyridinium (B92312) salts and substituted β-nitrostyrenes. researchgate.net

These annulation and condensation strategies provide a robust toolbox for the synthesis of pyridines with substitution patterns analogous to 4-bromo-2-methoxypyridine. By carefully selecting the precursors, it is possible to introduce bromo and methoxy functionalities at the desired positions on the newly formed pyridine ring.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia sourceTypically thermal or acid-catalyzed, followed by oxidationSymmetrically substituted pyridines
Copper-Catalyzed Cascade ReactionAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesCu(OAc)₂Highly substituted pyridines
[3+3] CondensationO-acetyl ketoximes, α,β-unsaturated aldehydesCopper(I) salt and secondary amineSubstituted pyridines
Four-Component ReactionPyridinium salts, β-nitrostyrenes, Ammonium acetateAcetic acid2,4,6-trisubstituted pyridines

Functionalization via Frustrated Lewis Pair Chemistry

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful tool for the activation of small molecules and for catalysis, including hydrogenation and C-H bond functionalization. wikipedia.orgnih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows the FLP to interact with and activate a variety of substrates.

The application of FLP chemistry to pyridine derivatives is an area of growing interest. The nitrogen atom of the pyridine ring is a Lewis base, and when combined with a bulky Lewis acid, it can form an FLP. The degree of steric hindrance is critical; for example, pyridines with bulky substituents at the ortho positions are more likely to form reactive FLPs rather than stable adducts with Lewis acids like B(C₆F₅)₃.

Intramolecular pyridine-based FLPs have also been synthesized, where the Lewis acidic and basic centers are tethered within the same molecule. nih.gov These systems have shown reactivity towards small molecules like hydrogen and carbon dioxide. nih.gov

While direct functionalization of 4-bromo-2-methoxypyridine using FLP chemistry is not yet widely reported, the principles of FLP-mediated bond activation suggest potential applications. A significant area of FLP research is the activation of C-F bonds. nih.govrsc.org This is particularly relevant as the C-Br bond in 4-bromo-2-methoxypyridine could potentially undergo similar activation. FLP-mediated C-F bond activation often involves the abstraction of a fluoride (B91410) ion by the Lewis acid component of the FLP, generating a carbocation that can be trapped by a nucleophile. A similar mechanism could be envisioned for the activation of the C-Br bond, leading to new avenues for the functionalization of halopyridines.

The development of FLP systems for the activation of C-X (where X is a halogen) bonds in aromatic systems like pyridine is a promising future direction for this field. Such methodologies could provide metal-free alternatives for cross-coupling and other functionalization reactions.

FLP SystemSubstrateType of ActivationPotential Application
Intermolecular (e.g., sterically hindered phosphine (B1218219)/borane)Small molecules (H₂, CO₂)Heterolytic cleavageHydrogenation, CO₂ reduction
Intramolecular (e.g., pyridine with tethered borane)Small molecules (H₂, CO₂)Heterolytic cleavageCatalysis
Phosphine/Borane FLPsPolyfluoroalkanesC-F bond activationDefluorinative functionalization

Reactivity and Reaction Mechanisms of 4 Bromo 2 Methoxypyridine

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 4-Bromo-2-methoxypyridine (B21118) is dictated by the intrinsic electronic properties of the pyridine (B92270) ring, which are significantly modulated by the presence of the bromo and methoxy (B1213986) substituents. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. acs.orgresearchgate.net Conversely, it is deactivated towards electrophilic substitution, which, when forced, typically occurs at the C3 position. acs.orgnih.gov

The positions for substitution on the 4-Bromo-2-methoxypyridine ring are influenced by the directing effects of the existing substituents. The methoxy group at the C2 position is an activating group with a strong ortho, para-directing effect due to resonance donation of its lone pair of electrons into the ring. The bromine atom at the C4 position is a deactivating group but is also ortho, para-directing.

This complex substitution pattern leads to specific site-selectivity. For instance, in nucleophilic aromatic substitution reactions, the attack is generally favored at the electron-deficient C2 and C4 positions. researchgate.net The stability of the anionic intermediate (Meisenheimer complex) is a key factor; resonance structures that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, which occurs with attack at the C2 and C4 positions. researchgate.net In the case of 4-Bromo-2-methoxypyridine, while both C2 and C4 are substituted, other positions like C3 and C5 become targets for specific reactions. For example, directed ortho metalation using strong bases like lithium tetramethylpiperidide (LTMP) on the related 2-bromo-4-methoxypyridine (B110594) has been shown to result in lithiation, and subsequent substitution, at the C3 position. cdnsciencepub.com

Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating nature of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. acs.orgwikipedia.org However, the presence of the electron-donating methoxy group can facilitate electrophilic attack, directing it to the ortho and para positions relative to itself (C3 and C5). nih.govwikipedia.org

Reaction TypePreferred Position(s)Influencing Factors
Nucleophilic Aromatic Substitution C2, C4 (if unsubstituted)Electron-deficient nature of the pyridine ring; stabilization of anionic intermediate. acs.orgresearchgate.net
Directed Ortho Metalation C3, C5Directing effect of methoxy and bromo groups under specific basic conditions. cdnsciencepub.com
Electrophilic Aromatic Substitution C3, C5Activating and directing effect of the C2-methoxy group, overcoming the ring's inherent deactivation. nih.govwikipedia.org

The bromine atom at the C4 position is a versatile functional group, primarily serving as a leaving group in various cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0). spectrabase.com This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

Common transformations involving the bromine atom include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron compound (boronic acid or ester) to form a new C-C bond. semanticscholar.orgcdnsciencepub.comresearchgate.net It is a widely used method for synthesizing biaryl compounds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst. acs.orgrsc.org This is a powerful tool for synthesizing substituted aminopyridines.

Heck Reaction: In this reaction, the bromopyridine is coupled with an alkene to form a substituted alkene, again catalyzed by palladium. researchgate.net

The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, making aryl bromides like 4-Bromo-2-methoxypyridine common and effective substrates. spectrabase.com

TransformationCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling Pd(0) complex, BaseC-C
Buchwald-Hartwig Amination Pd(0) complex, Base, LigandC-N
Heck Reaction Pd(0) complex, BaseC-C (alkenyl)

The methoxy group at the C2 position exerts a profound influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.

Steric Effects: The physical presence of the methoxy group at the C2 position provides steric hindrance around the adjacent nitrogen atom. This can influence the approach of reagents to the nitrogen lone pair and affect coordination with metal centers. This steric shielding can be advantageous in certain synthetic applications by preventing undesired reactions at the nitrogen. In a study on the dearomative addition of Grignard reagents to methoxypyridinium ions, 2-bromo-4-methoxypyridine did not result in any conversion, which may be partly attributed to the steric and electronic influence of the substituents hindering the necessary activation step.

Pyridine and its derivatives are known to interact with molecular halogens like bromine to form complexes. These interactions can range from weak charge-transfer complexes to the formation of more defined chemical species.

In non-polar solvents, substituted pyridines form charge-transfer (CT) complexes with bromine, where the pyridine acts as an n-electron donor (from the nitrogen lone pair) and bromine acts as a σ-acceptor. The stability of these complexes, as measured by their formation constants, is influenced by the electronic properties of the substituents on the pyridine ring. Electron-donating groups, such as a methoxy group, are expected to increase the electron density on the nitrogen atom and thus enhance the stability of the charge-transfer complex.

In the presence of a proton source, such as HBr, pyridine reacts with bromine to form a stable, crystalline solid known as pyridine perbromide or pyridinium (B92312) tribromide (PyHBr₃). acs.org This compound consists of a pyridinium cation and a tribromide anion (Br₃⁻). It serves as a solid, manageable source of bromine for various bromination reactions. It is plausible that 4-methoxypyridine (B45360) would form an analogous, stable 4-methoxy-pyridinium tribromide complex.

Catalytic Roles and Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to function as a Lewis base and a ligand for transition metals. The coordination chemistry of 4-Bromo-2-methoxypyridine is therefore of interest for applications in catalysis.

Substituted pyridines are integral components of many ligands used in homogeneous catalysis. 4-Bromo-2-methoxypyridine can coordinate to a metal center through its nitrogen atom, acting as a monodentate ligand. The electronic and steric properties imparted by the bromo and methoxy substituents can be used to tune the properties of the resulting metal complex.

Electronic Tuning: The electron-withdrawing nature of the bromine atom and the dual electronic character of the methoxy group can modify the electron density at the metal center. This, in turn, can influence the catalytic activity and selectivity of the complex. For example, in bis(arylimino)pyridine-cobalt complexes used for ethylene (B1197577) polymerization, a para-methoxy substituent was found to enhance the thermal stability of the catalyst.

Steric Tuning: The methoxy group at the C2 position can create a specific steric environment around the metal center, which can influence substrate binding and the stereochemical outcome of a reaction.

While direct examples of 4-Bromo-2-methoxypyridine itself acting as a ligand in a widely applied catalytic system are not extensively documented in the reviewed literature, its structural motifs are present in more complex ligands. For instance, related bromo- and methoxy-substituted pyridines are used as precursors to build polydentate ligands for various catalytic applications, including copper-catalyzed reactions and polymerization. The presence of the bromine atom also offers a reactive handle for further functionalization, allowing the ligand to be incorporated into larger structures or attached to solid supports after initial complex formation.

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Involving 4-Bromo-2-methoxypyridine

4-Bromo-2-methoxypyridine is a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netguidechem.com The reactivity of the C4-Br bond allows for its participation in several key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The general mechanisms for these reactions, applied to 4-Bromo-2-methoxypyridine, follow a well-established catalytic cycle involving a palladium(0) active species. wikipedia.orgnih.govmasterorganicchemistry.com

The catalytic cycle typically initiates with the oxidative addition of 4-bromo-2-methoxypyridine to a palladium(0) complex (often bearing phosphine (B1218219) ligands), forming a square planar palladium(II) intermediate. libretexts.orgjk-sci.comlibretexts.org This step involves the insertion of the palladium center into the carbon-bromine bond. wikipedia.orgjk-sci.com The subsequent step varies depending on the specific coupling reaction.

In the Suzuki-Miyaura coupling , the next step is transmetalation . nih.govorganic-chemistry.org An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. organic-chemistry.orgscielo.br A mechanistic study involving bromopyridines suggests the formation of a transient intermediate where a boronate ligand coordinates to the palladium center through an oxygen atom before the organic group transfer occurs. researchgate.net

For the Buchwald-Hartwig amination , which forms C-N bonds, the palladium(II) intermediate reacts with an amine. libretexts.orgwikipedia.org In the presence of a base, the amine is deprotonated to form an amido complex. jk-sci.comwikipedia.orgnih.gov

In the Heck reaction , an alkene coordinates to the palladium(II) center. wikipedia.orgorganic-chemistry.org This is followed by a migratory insertion step, where the pyridine ring is transferred from the palladium to one of the alkene carbons, forming a new carbon-carbon bond. libretexts.orgyoutube.com

The Sonogashira coupling involves a terminal alkyne. wikipedia.orgorganic-chemistry.org A copper(I) co-catalyst is typically used to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. nih.govmdpi.com

The final step in all these cycles is reductive elimination . nih.govwikipedia.org The two organic groups on the palladium(II) center (the 2-methoxypyridin-4-yl group and the newly introduced group) couple and are expelled from the coordination sphere, forming the final product. jk-sci.comyoutube.com This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

The table below summarizes the key mechanistic steps for these reactions involving 4-bromo-2-methoxypyridine.

Reaction Type Coupling Partner Key Mechanistic Steps (Post-Oxidative Addition) Bond Formed
Suzuki-Miyaura Organoboron Compound (R-B(OR)₂)Transmetalation with a base-activated boronateC-C
Buchwald-Hartwig Amine (R₂NH)Amine coordination and deprotonation to form an amido complexC-N
Heck Alkene (R-CH=CH₂)Alkene coordination and migratory insertionC-C
Sonogashira Terminal Alkyne (R-C≡CH)Transmetalation with a copper acetylide intermediateC-C (sp)

Intramolecular Rearrangements and Cyclization Mechanisms

Substituted pyridines are critical motifs in pharmaceuticals and agrochemicals, and their synthesis often involves cyclization reactions. nih.govnih.gov Methodologies such as [4+2] cycloadditions, where a nitrogen atom is incorporated into either the diene or dienophile, are key strategies for constructing the pyridine ring. nih.gov For instance, a modular synthesis of highly substituted pyridines can be achieved through a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which generates a 3-azatriene that subsequently undergoes electrocyclization and oxidation to form the pyridine ring. nih.gov Another approach involves an intramolecular amino-Heck reaction, where a suitably functionalized diene cyclizes to form a pyridine derivative. wikipedia.org

However, in the context of 4-bromo-2-methoxypyridine itself, documented studies focusing specifically on its intramolecular rearrangements or cyclization reactions are not prominent in the surveyed chemical literature. While the functional groups present—a bromo substituent and a methoxy group—could potentially participate in intramolecular processes under specific conditions (e.g., metal-catalyzed intramolecular coupling or rearrangement upon demethylation), such transformations are not standard or widely reported for this particular substrate. The primary reactivity exploited for 4-bromo-2-methoxypyridine is the C-Br bond's propensity for intermolecular cross-coupling reactions, as detailed in the previous section. Research literature indicates that some substituted 4-methoxypyridines can show a diminished tendency to form pyridinium ions, a crucial step for reactivity towards certain nucleophiles, which might influence their participation in specific types of intramolecular reactions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the molecular framework. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. For pyridine (B92270) derivatives, the position of substituents significantly influences the chemical shifts of the ring protons and carbons.

In the ¹H NMR spectrum of a related compound, 2-bromo-4-methoxyphenol, the aromatic protons appear at δ 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), and 6.78 (dd, J = 2.91, 2.88 Hz, 1H), while the methoxy (B1213986) protons are observed as a singlet at δ 3.75 (s, 3H). beilstein-journals.org The ¹³C NMR spectrum of this compound shows signals at δ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, and 55.99. beilstein-journals.org For 4-bromo-3-methoxyphenol, the proton signals are at δ 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), and 6.42 (dd, J = 2.88, 2.85 Hz, 1H), with the methoxy protons at δ 3.77 (s, 3H). beilstein-journals.org Its carbon signals are located at δ 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, and 56.19. beilstein-journals.org

These values can be compared to those of other substituted brominated aromatics to understand the electronic effects of the substituents on the pyridine ring. The typical chemical shift ranges for carbons in various environments are well-established, with aliphatic carbons appearing at 10-40 ppm, carbons bonded to electronegative atoms like oxygen at 50-70 ppm, and aromatic or alkene carbons at 110-150 ppm. bhu.ac.incompoundchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Brominated Methoxy Aromatics

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Bromo-4-methoxyphenol7.01, 6.94, 6.78, 5.23 (OH), 3.75 (OCH₃)153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99
4-Bromo-3-methoxyphenol7.34, 6.60, 6.42, 5.49 (OH), 3.77 (OCH₃)156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the structural assignments made from 1D NMR data.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of adjacent protons in the pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the positions of substituents. For instance, an HMBC correlation between the methoxy protons and the C2 carbon of the pyridine ring would definitively confirm the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For 4-Bromo-2-methoxypyridine (B21118) (C₆H₆BrNO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at (M+2)⁺.

The molecular ions are often unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. Common fragmentation pathways for pyridine derivatives include cleavage of the methoxy group (loss of ·CH₃ or CH₂O) and loss of the bromine atom.

Table 2: Expected Isotopic Peaks for 4-Bromo-2-methoxypyridine in Mass Spectrometry

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Expected Relative Intensity
[C₆H₆BrNO]⁺187189~1:1

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. uha.frthermofisher.com Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and have different selection rules, making them complementary. spectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Characteristic absorption bands in the FT-IR spectrum can be assigned to specific functional groups. For 4-Bromo-2-methoxypyridine, one would expect to observe C-H stretching vibrations of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the methyoxy group, and C-Br stretching vibrations.

FT-Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the scattered light. nih.gov The Raman spectrum provides information about the vibrational modes of the molecule. For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa.

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of observed bands to specific vibrational modes of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated exact mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. For 4-Bromo-2-methoxypyridine (C₆H₆BrNO), the calculated monoisotopic mass is 186.96328 Da. nih.gov HRMS would be expected to measure a mass very close to this value, confirming the elemental formula.

Elemental Analysis (CHN) for Compositional Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound. For new compounds, elemental analysis data within ±0.4% of the calculated values is often required for publication in scientific journals. nih.gov

Table 3: Theoretical Elemental Composition of 4-Bromo-2-methoxypyridine (C₆H₆BrNO)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011672.06638.35%
Hydrogen (H)1.00866.0483.22%
Bromine (Br)79.904179.90442.50%
Nitrogen (N)14.007114.0077.45%
Oxygen (O)15.999115.9998.51%
Total 188.024 100.00%

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. A typical study on 4-bromo-2-methoxypyridine (B21118) would involve geometry optimization and subsequent calculation of various electronic descriptors. However, no specific studies providing DFT-calculated data for 4-bromo-2-methoxypyridine were found.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

A detailed search did not uncover any published values for the HOMO, LUMO, or the energy gap of 4-bromo-2-methoxypyridine. A hypothetical data table for such findings would look as follows:

Computational ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.

No specific MEP map analysis for 4-bromo-2-methoxypyridine was found in the searched literature. Such an analysis would be valuable in predicting its behavior in chemical reactions, particularly identifying the most electron-rich (the nitrogen and oxygen atoms) and electron-poor areas.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Specific calculated values for these reactivity indices for 4-bromo-2-methoxypyridine are not available in the reviewed sources. A representative table for these theoretical parameters is shown below.

Global Reactivity DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Potential (μ)(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Global Softness (S)1/(2η)Data not available
Electrophilicity Index (ω)μ²/ (2η)Data not available

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. DFT calculations can provide a theoretical value for the magnitude and direction of the dipole moment. This information is useful for understanding a molecule's interaction with polar solvents and other polar molecules. A literature search did not yield any published calculated dipole moment for 4-bromo-2-methoxypyridine.

Quantum Mechanical Investigations of Reaction Pathways and Transition States

Quantum mechanical calculations are employed to model reaction mechanisms, identify transition states, and determine activation energies. Such studies could elucidate, for example, the pathways of nucleophilic substitution at the pyridine (B92270) ring of 4-bromo-2-methoxypyridine. This would involve mapping the potential energy surface to locate the minimum energy path from reactants to products through a transition state. Despite the utility of such investigations, no specific studies detailing the reaction pathways or transition state analyses for reactions involving 4-bromo-2-methoxypyridine were identified.

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For 4-bromo-2-methoxypyridine, this would primarily concern the orientation of the methoxy (B1213986) group relative to the pyridine ring. By calculating the potential energy as a function of the relevant dihedral angles, the most stable conformer(s) can be identified. No dedicated conformational analysis or stability studies for 4-bromo-2-methoxypyridine could be located in the scientific literature.

Lack of Specific Molecular Docking Studies on 4-Bromo-2-methoxypyridine Prevents Detailed Analysis of Theoretical Binding Modes

Despite a comprehensive search of available scientific literature, no specific molecular docking studies focusing on the compound 4-bromo-2-methoxypyridine have been identified. As a result, a detailed analysis of its theoretical binding modes, ligand-receptor interactions, and the creation of corresponding data tables, as requested, cannot be provided at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. The process requires specific studies to have been conducted on the compound of interest with a particular biological target.

Searches for computational studies, including docking simulations, theoretical binding analyses, and virtual screening reports, did not yield any research that specifically included 4-bromo-2-methoxypyridine. While there is a body of research on the molecular docking of various other substituted pyridine derivatives, the unique electronic and steric properties imparted by the bromo and methoxy substituents at the 4- and 2-positions, respectively, mean that findings from other pyridine compounds cannot be accurately extrapolated to 4-bromo-2-methoxypyridine.

Therefore, without any dedicated computational studies on this specific compound, any discussion on its theoretical binding modes would be purely speculative and would not meet the required standards of scientific accuracy. No data is available to populate tables regarding target receptors, binding affinities (such as docking scores or binding energies), or the specific amino acid residues involved in potential interactions.

Further research, specifically computational chemistry and molecular modeling studies focusing on 4-bromo-2-methoxypyridine, would be necessary to generate the detailed information requested.

Strategic Applications of 4 Bromo 2 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex N-Heterocyclic Architectures

The unique substitution pattern of 4-bromo-2-methoxypyridine (B21118) makes it an adept precursor for the synthesis of a range of complex nitrogen-containing heterocyclic systems. Its ability to undergo selective transformations at its bromo and methoxy (B1213986) substituents allows for its incorporation into larger, more intricate molecular frameworks.

Synthesis of Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. dergipark.org.tr The classical and most common synthetic route to this heterocyclic system is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.govdocumentsdelivered.com

The direct synthesis of imidazo[1,2-a]pyrimidines from 4-bromo-2-methoxypyridine is not a commonly documented pathway. This is because the core structure of the starting material is a pyridine (B92270), whereas the required precursor for this specific fused-ring system is a pyrimidine (B1678525). The transformation of the pyridine ring in 4-bromo-2-methoxypyridine into a 2-aminopyrimidine ring would necessitate a complex, multi-step synthetic sequence involving ring-opening and ring-closing reactions, which is not synthetically straightforward. Therefore, while being a valuable pyridine building block, 4-bromo-2-methoxypyridine is not typically utilized as a direct precursor for the construction of the imidazo[1,2-a]pyrimidine nucleus.

Formation of Crown-Ether-Bipyridines and Viologens

Bipyridines are fundamental building blocks in the field of supramolecular chemistry, forming the core of many ligands used in catalysis and materials science. 4-Bromo-2-methoxypyridine is a suitable precursor for synthesizing unsymmetrical, functionalized bipyridines. The bromine atom at the 4-position can readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with a second pyridine-containing coupling partner (e.g., a pyridylboronic acid). mdpi.comarkat-usa.orgorgsyn.org

This strategy allows for the creation of a 2-methoxy-4,X'-bipyridine scaffold. The resulting bipyridine can then be further elaborated. For instance, functional groups on either pyridine ring can be used to construct macrocyclic structures, leading to the formation of crown-ether-bipyridines.

Furthermore, bipyridines are the foundational precursors for viologens (N,N'-disubstituted-4,4'-bipyridinium salts). While the direct coupling of 4-bromo-2-methoxypyridine would lead to a 4,X'-bipyridine, subsequent synthetic manipulations could, in principle, be used to generate viologen-like structures. The general synthetic utility of bromopyridines in forming bipyridine linkages is a key step toward these more complex molecular systems.

Table 1: Potential Cross-Coupling Reactions using 4-Bromo-2-methoxypyridine
Reaction TypeCoupling PartnerPotential Product ClassCatalyst/Reagents
Suzuki CouplingPyridylboronic acidFunctionalized BipyridinesPd(PPh₃)₄, Na₂CO₃
Negishi CouplingPyridylzinc halideFunctionalized BipyridinesPd(0) catalyst, phosphine (B1218219) ligand

Development of Highly Functionalized Pyridines, Pyridones, and Pyridinols

4-Bromo-2-methoxypyridine is an ideal starting material for creating a diverse library of highly substituted pyridines and their corresponding pyridone and pyridinol derivatives. The two functional groups can be manipulated either sequentially or in a one-pot fashion to build molecular complexity.

Functionalized Pyridines: The C-Br bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, alkyl, or other functional groups at this position while leaving the 2-methoxy group intact. This approach provides access to a wide range of 4-substituted-2-methoxypyridine derivatives. researchgate.net

Pyridones and Pyridinols: The 2-methoxy group serves as a protected form of the 2-pyridone/2-pyridinol tautomeric system. wikipedia.org Cleavage of the methyl ether can be achieved under acidic conditions or with Lewis acids like boron tribromide. sci-hub.se This deprotection unmasks the hydroxyl group, leading to the formation of a 4-bromo-2-pyridinol, which exists in equilibrium with its more stable tautomer, 4-bromo-2-pyridone. stackexchange.com Combining these transformations allows for the synthesis of highly functionalized pyridones, where the 4-position can be substituted via cross-coupling either before or after the deprotection of the methoxy group.

Table 2: Synthetic Transformations of 4-Bromo-2-methoxypyridine
TransformationTarget MoietyTypical ReagentsDescription
Suzuki Coupling4-Aryl-2-methoxypyridineAr-B(OH)₂, Pd Catalyst, BaseFunctionalizes the C4 position.
Ether Cleavage4-Bromo-2-pyridoneHBr, HCl, or BBr₃Converts the 2-methoxy group to a carbonyl.

Precursors for Pentasubstituted Pyridines

A pentasubstituted pyridine is a pyridine ring where all five carbon atoms bear a substituent. Starting from 4-bromo-2-methoxypyridine, which is already disubstituted, achieving a pentasubstituted pattern would require the functionalization of the three remaining C-H bonds at the C3, C5, and C6 positions.

The direct and selective functionalization of multiple C-H bonds on an electron-deficient pyridine ring is a formidable challenge in modern organic synthesis. nih.govrsc.org While methods for C-H activation are rapidly advancing, a general and high-yielding protocol for the sequential and regioselective substitution of all remaining C-H bonds of a starting material like 4-bromo-2-methoxypyridine is not well-established. nih.gov Therefore, while it provides a valuable disubstituted scaffold, its role as a practical precursor for pentasubstituted pyridines is currently limited and represents an area for future synthetic exploration rather than a routine application.

Precursors in the Synthesis of Diverse Organic Molecules

Beyond the construction of novel heterocyclic systems, 4-bromo-2-methoxypyridine is a key intermediate in the synthesis of high-value organic molecules, most notably in the pharmaceutical industry.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

Substituted pyridine rings are ubiquitous structural motifs in a vast number of approved pharmaceutical agents. The pyridine core can engage in crucial hydrogen bonding and aromatic interactions within biological targets, and its substituents can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

4-Bromo-2-methoxypyridine is a valuable building block for introducing the 2-methoxypyridin-4-yl moiety into larger molecules. It has been identified as a key intermediate in the synthesis of several clinically important drugs. guidechem.com For example, it is cited as a precursor in synthetic routes for Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. guidechem.commagtechjournal.com The synthesis of Sorafenib and its analogues often involves the coupling of a substituted picolinamide (B142947) (pyridine-2-carboxamide) with an aminophenoxy moiety. nih.govresearchgate.net The structural framework provided by precursors like 4-bromo-2-methoxypyridine is integral to forming the final drug substance.

Additionally, pyridine derivatives are central to the structure of proton-pump inhibitors like Omeprazole. guidechem.comwhiterose.ac.ukscispace.com While many large-scale syntheses of Omeprazole utilize a differently substituted pyridine precursor (2-chloromethyl-3,5-dimethyl-4-methoxypyridine), the general importance of functionalized methoxypyridines in this class of drugs underscores the value of building blocks like 4-bromo-2-methoxypyridine for the development of analogues and new chemical entities. researchgate.netgoogle.com

Table 3: Examples of Pharmaceuticals Featuring Substituted Pyridine Scaffolds
Drug NameTherapeutic ClassRelevance of Pyridine Moiety
SorafenibMulti-kinase inhibitor (Anti-cancer)Contains a substituted picolinamide core. nih.gov
OmeprazoleProton-pump inhibitorFeatures a (pyridinylmethyl)sulfinyl benzimidazole (B57391) structure. scispace.com
PindololBeta blocker (Antihypertensive)Incorporates an indolyl-oxy-propanolamine with a pyridine ring. guidechem.com
CefdinirCephalosporin antibioticContains a pyridiniummethyl group. guidechem.com

Building Block for Agrochemical Synthesis

The pyridine ring is a common scaffold in many commercial agrochemicals due to its biological activity and metabolic stability. While direct synthesis of a specific, commercialized agrochemical from 4-Bromo-2-methoxypyridine is not prominently documented in publicly available research, its utility as a building block is inferred from the broad application of substituted pyridines in the development of herbicides and pesticides. innospk.comnih.gov The bromine atom at the 4-position is particularly suitable for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of complex side chains. researchgate.net The 2-methoxy group influences the reactivity of the ring and can be retained in the final product or modified if necessary.

The development of novel herbicides and pesticides often involves the synthesis and screening of compound libraries featuring diverse functional groups attached to a core scaffold. nih.gov 4-Bromo-2-methoxypyridine is an ideal starting material for such libraries. For instance, coupling reactions can be employed to synthesize a range of phenylpyridine derivatives, a class of compounds that has shown significant herbicidal activity. nih.gov

The table below illustrates the importance of the substituted pyridine core in existing herbicidal compounds, highlighting the type of molecular frameworks that could potentially be synthesized using 4-Bromo-2-methoxypyridine as a starting point.

Table 1: Examples of Pyridine-Based Herbicides and Their Synthetic Precursors

Herbicide Class Example Compound Key Synthetic Reaction for Pyridine Core Potential Role for 4-Bromo-2-methoxypyridine
Picolinic Acids Picloram Chlorination and amination of picolinic acid As a precursor for more complex picolinate (B1231196) derivatives.
Aryloxyphenoxy-propionates Fluazifop-butyl Nucleophilic aromatic substitution Introduction of the pyridine ring via coupling reactions.
Sulfonylureas Nicosulfuron Coupling of a pyridine sulfonamide with a pyrimidine amine Synthesis of the pyridine sulfonamide component.

Utility in Material Science Applications (e.g., Polymers, Coatings)

In material science, 4-Bromo-2-methoxypyridine and its derivatives are valuable precursors for creating functional organic materials, particularly those with specific electronic and optical properties. One of the most significant applications is in the synthesis of viologens and bipyridine-based polymers, which are known for their electrochromic properties—the ability to change color reversibly when a voltage is applied. scispace.com

Viologens are typically bipyridinium compounds, and their synthesis can be initiated from halo-substituted pyridines. scispace.comsigmaaldrich.com 4-Bromo-2-methoxypyridine can undergo reductive coupling reactions (e.g., using nickel or sodium) to form a dimeric 2,2'-bipyridine (B1663995) structure. This bipyridine can then be quaternized to produce the viologen. These molecules are central to the function of electrochromic devices like smart windows, anti-glare mirrors, and low-power displays. scispace.com

Furthermore, pyridine-containing polymers can be developed for applications in coatings and advanced composites. The incorporation of the polar pyridine unit can enhance thermal stability, adhesion, and other mechanical properties of the material. The bromine atom on 4-Bromo-2-methoxypyridine provides a reactive handle for polymerization reactions, including the formation of metallopolymers where the pyridine nitrogen coordinates to a metal center, creating materials with unique catalytic or electronic characteristics.

Table 2: Synthetic Pathway to a Viologen Precursor from 4-Bromo-2-methoxypyridine

Step Reaction Type Reactants Product Purpose
1 Reductive Coupling (e.g., Ullmann Coupling) 4-Bromo-2-methoxypyridine, Ni(COD)₂, Triphenylphosphine 4,4'-Dimethoxy-2,2'-bipyridine Creates the core bipyridine structure.
2 Alkylation / Quaternization 4,4'-Dimethoxy-2,2'-bipyridine, Alkyl Halide (e.g., Methyl Iodide) N,N'-Dialkyl-4,4'-dimethoxy-2,2'-bipyridinium dihalide Forms the electrochemically active viologen salt.

Role in Total Synthesis of Natural Products and Alkaloids

The precise architecture of 4-Bromo-2-methoxypyridine makes it a strategic building block for the total synthesis of complex natural products, particularly alkaloids. Alkaloids are a class of naturally occurring compounds that often possess significant pharmacological activities. frontiersin.org Many alkaloids, such as those in the quinolizidine (B1214090) family, feature a core structure derived from pyridine or piperidine (B6355638) rings. acs.org

A notable example is the family of matrine-type alkaloids, which are tetracyclic quinolizidine natural products isolated from plants of the Sophora genus. frontiersin.orgnih.gov These compounds, including matrine (B1676216) and sophoridine, have been investigated for a range of therapeutic effects. nih.gov Synthetic strategies targeting these complex molecules often build the core tetracyclic framework first and then introduce peripheral functional groups in the later stages.

Research has described synthetic routes where a methoxypyridine unit is introduced late in the synthesis via a palladium-catalyzed Stille coupling reaction. researchgate.net In such a scenario, a precursor molecule containing a stannane (B1208499) (organotin) group is coupled with a bromo-substituted methoxypyridine. 4-Bromo-2-methoxypyridine is an ideal substrate for this transformation, allowing for the efficient and selective installation of the 2-methoxypyridin-4-yl moiety onto a complex scaffold. This late-stage functionalization is a powerful strategy that avoids carrying sensitive functional groups through many synthetic steps.

Table 3: Application in a Late-Stage C-C Coupling for Alkaloid Synthesis

Synthetic Stage Reaction Function of 4-Bromo-2-methoxypyridine Target Moiety Relevance
Advanced Intermediate Stille Cross-Coupling Electrophilic partner providing the pyridine ring. A complex quinolizidine stannane. Introduction of the 2-methoxypyridine (B126380) unit.
Late-Stage Intermediate Hydrogenation The coupled product is reduced. The pyridine ring is reduced to a piperidine ring. Forms the final, saturated heterocyclic system of the alkaloid.

Advanced Methodological Considerations in 4 Bromo 2 Methoxypyridine Research

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. rsc.orgijnrd.org This technique utilizes microwave energy for rapid and uniform heating of the reaction mixture through a mechanism known as dielectric heating. nih.gov Microwaves interact directly with polar molecules in the mixture, leading to a rapid temperature increase that can dramatically accelerate reaction rates. ijnrd.orgnih.gov

The application of MAOS in the synthesis of pyridine (B92270) derivatives has been shown to reduce reaction times from hours to minutes while often improving product yields and purity. rsc.orgnih.gov For instance, in reactions analogous to those used for pyridine synthesis, microwave irradiation has been shown to be more efficient in terms of reaction yield, time, and environmental friendliness compared to conventional thermal methods. rsc.org The uniform heat distribution minimizes the formation of byproducts that can result from localized overheating common in classical heating. rsc.org

While specific studies on the MAOS of 4-bromo-2-methoxypyridine (B21118) are not extensively detailed, the well-documented success in related heterocyclic systems provides a strong basis for its application. For example, the synthesis of various N-heterocycles, which are structurally related to pyridine, demonstrates that MAOS leads to high yields with low environmental impact. rsc.org In the Suzuki coupling reaction of the closely related compound 4-bromo-2-methylpyridine (B16423), microwave heating at 120°C was found to be a key condition for optimizing the synthesis. researchgate.netguidechem.com This suggests that MAOS could be highly effective for cross-coupling reactions involving 4-bromo-2-methoxypyridine, enhancing the efficiency of carbon-carbon bond formation.

Reaction TypeConventional Method TimeMicrowave-Assisted Method TimeYield Improvement NotedReference
Heterocycle SynthesisHours to Overnight3-25 minutesOften higher yields and purity nih.govnih.gov
Benzamide Hydrolysis1 hour7 minutes99% yield achieved ijnrd.org
Suzuki Coupling (related pyridines)Several hoursNot specified, but integral to optimizationYield increased by 30% to 81% total researchgate.netguidechem.com

Development of Green Chemistry Approaches in Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact. uni-saarland.de These principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. ijnrd.orgrasayanjournal.co.in For pyridine derivatives, green approaches include the use of safer solvents, catalyst-free reactions, and energy-efficient techniques like microwave synthesis. rasayanjournal.co.inmdpi.com The goal is to develop synthetic pathways that are not only efficient but also environmentally benign and economically feasible. rasayanjournal.co.in

The adoption of green chemistry can lead to cleaner reactions, higher product yields, and simpler purification processes. rasayanjournal.co.in For example, solvent-free reactions or the use of water as a solvent can significantly reduce the generation of toxic waste. mdpi.com Multicomponent reactions (MCRs), where multiple reactants are combined in a single step to form a complex product, are another hallmark of green chemistry, as they reduce the number of synthetic steps and associated waste. rasayanjournal.co.in

One of the cornerstones of green chemistry is the replacement of volatile and often toxic organic solvents with water. uni-saarland.de Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the context of catalytic reactions for pyridine derivatives, aqueous solvent systems are gaining traction. The use of water-soluble catalysts allows for reactions to be performed in water, and the catalyst can often be easily separated from the organic product and recycled. tudelft.nl

Palladium-catalyzed cross-coupling reactions, which are crucial for functionalizing 4-bromo-2-methoxypyridine, have been successfully adapted to aqueous media. epfl.ch For instance, the Suzuki coupling reaction of 4-bromo-2-methylpyridine was optimized using a mixed solvent system of water/1,4-dioxane (5:1). researchgate.net This approach not only aligns with green chemistry principles but can also enhance reaction rates and selectivity. Microwave heating in aqueous mediums has been found to be particularly advantageous for C-C coupling reactions. acs.org The unique properties of water at high temperatures, often achieved under microwave irradiation, can positively influence the catalytic cycle.

Chemo- and Regioselective Transformations

The pyridine ring in 4-bromo-2-methoxypyridine possesses distinct electronic properties, with multiple non-equivalent positions. This complexity makes the selective functionalization of a specific C-H bond or the transformation of one substituent without affecting the other a significant challenge. Chemo- and regioselectivity—the ability to react with a specific functional group or at a particular position on the molecule—are therefore critical for the efficient synthesis of complex derivatives. rsc.org

Advanced synthetic strategies have been developed to control the regioselectivity of reactions on the pyridine scaffold. nih.gov These methods often rely on directing groups or the generation of highly reactive intermediates like pyridynes. rsc.orgnih.gov For example, by generating a 3,4-pyridyne intermediate from a substituted 3-chloropyridine, subsequent nucleophilic addition can be directed regioselectively to the C4 position. rsc.orgresearchgate.net Similarly, metal-free methods using a Lewis acid to activate the pyridine ring can achieve highly regioselective C4-phosphonation. acs.org Another approach involves direct C4-metalation of the pyridine ring using specific reagents like n-butylsodium, which avoids the C2-addition often seen with organolithium reagents. nih.gov These techniques allow chemists to install new functional groups at desired positions with high precision, which is essential for building complex molecular architectures.

Process Optimization for Improved Yields and Purity

Process optimization is a critical step in transitioning a synthetic route from laboratory-scale discovery to large-scale production. It involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and waste. For 4-bromo-2-methoxypyridine, optimization efforts have demonstrated significant improvements in synthetic efficiency.

A key example is the synthesis of 4-bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine via a Sandmeyer reaction. guidechem.com Initial attempts may result in moderate yields, but by carefully controlling the reaction conditions, substantial improvements can be achieved. Research has shown that strict temperature control is paramount in this transformation. By maintaining the reaction temperature at -10°C during the addition of sodium nitrite (B80452), the yield of 4-bromo-2-methoxypyridine was dramatically increased from 72% to 95%. guidechem.com This highlights how a single parameter can have a profound impact on the outcome of the reaction.

Table 1: Optimization of the Sandmeyer Reaction for 4-Bromo-2-methoxypyridine Synthesis guidechem.com
ParameterInitial ConditionOptimized ConditionResulting Yield
Reaction TemperatureNot strictly controlledMaintained at -10°CIncreased from 72% to 95%

Beyond the initial synthesis, optimization is also crucial for subsequent functionalization reactions. For instance, in Suzuki coupling reactions involving similar bromo-pyridines, the choice of base and catalyst is critical. A study on 4-bromo-2-methylpyridine found that using a combination of potassium carbonate as the base and a specific palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium) was optimal, increasing the reaction yield by 30% to a final yield of 81%. researchgate.net Such optimization studies, which systematically screen catalysts, solvents, bases, and temperature, are essential for developing robust and efficient synthetic processes for 4-bromo-2-methoxypyridine and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-2-methoxypyridine, and how does the methoxy group influence regioselectivity?

  • Methodology :

  • Direct Bromination : The methoxy group at position 2 acts as an electron-donating group, directing electrophilic bromination to the para position (C4) under mild conditions. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids or Stille coupling with organotin reagents can introduce bromine post-functionalization of the pyridine core.
    • Key Considerations : Monitor reaction progress via TLC or HPLC. The methoxy group’s ortho/para-directing nature must be validated using NMR to confirm product regiochemistry.

Q. How is 4-bromo-2-methoxypyridine characterized, and what analytical techniques are critical for confirming its structure?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR shows distinct signals for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the bromine’s electronic effects on adjacent carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS verifies the molecular ion peak ([M+H]⁺ = m/z 188.02 for C₆H₆BrNO) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though single crystals may require slow evaporation from ethanol .

Q. What are the stability and storage requirements for 4-bromo-2-methoxypyridine under laboratory conditions?

  • Stability Profile :

  • Light Sensitivity : Degrades under UV light; store in amber glass vials.
  • Moisture Sensitivity : Hydrolyzes slowly in humid environments. Use desiccants (e.g., silica gel) in storage.
  • Long-Term Storage : Store sealed at 2–8°C in dry, inert atmospheres (argon or nitrogen) .

Advanced Research Questions

Q. How does the bromine substituent in 4-bromo-2-methoxypyridine affect its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

  • Mechanistic Insights :

  • Suzuki Coupling : The C-Br bond undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄), enabling aryl-aryl bond formation. Methoxy groups stabilize intermediates via resonance.
  • Competing Pathways : Bromine may act as a leaving group in SNAr reactions if deprotonation occurs at C3 or C5. Use DFT calculations to map transition states and optimize conditions .
    • Data Contradictions :
  • Some studies report reduced yields in polar solvents due to methoxy group coordination with Pd. Contrasting evidence suggests DME/water mixtures enhance efficiency .

Q. What computational methods are employed to predict the electronic properties and reaction pathways of 4-bromo-2-methoxypyridine?

  • Methodology :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution (NBO analysis) and Fukui indices to predict electrophilic/nucleophilic sites.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O, Br···π) in crystal structures, aiding in co-crystal design .
    • Case Study : A 2020 study on 2-amino-4-methoxy-6-methylpyrimidine used Hirshfeld surfaces to validate hydrogen bonding networks, applicable to brominated analogs .

Q. How can researchers resolve contradictions in reported melting points or spectral data for 4-bromo-2-methoxypyridine derivatives?

  • Troubleshooting :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
  • Interlaboratory Comparisons : Cross-reference with databases (e.g., PubChem, Reaxys) and validate using certified reference materials.
    • Example : Reported mp for 3-bromo-2-methylpyridine (80–82°C) vs. 4-bromo-2-methoxypyridine (no mp reported) suggests substituent effects dominate thermal stability.

Key Challenges in Current Research

  • Regioselectivity Control : Competing directing effects of methoxy and bromine in electrophilic substitutions.
  • Scalability : Limited yields in multi-step syntheses due to side reactions (e.g., debromination).
  • Safety : Handle brominated pyridines in fume hoods; H315/H319 hazards require PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.